2-Phenylpropan-1-amine hydrochloride
CAS No.: 52991-03-4
Cat. No.: VC8455901
Molecular Formula: C9H14ClN
Molecular Weight: 171.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52991-03-4 |
|---|---|
| Molecular Formula | C9H14ClN |
| Molecular Weight | 171.67 g/mol |
| IUPAC Name | 2-phenylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H |
| Standard InChI Key | HBVYOCJBEXSCQE-UHFFFAOYSA-N |
| SMILES | CC(CN)C1=CC=CC=C1.Cl |
| Canonical SMILES | CC(CN)C1=CC=CC=C1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Phenylpropan-1-amine hydrochloride features a propane chain where the amine group (-NH) is positioned at the terminal carbon (C1), and a phenyl ring is attached to the adjacent carbon (C2). The hydrochloride salt form enhances stability and solubility in polar solvents. The compound’s stereochemistry is significant, with the (R)-enantiomer demonstrating distinct biological activity compared to its (S)-counterpart .
Table 1: Key Physicochemical Properties
The free base form ((R)-2-Phenylpropan-1-amine) exhibits a density of and a boiling point of , while the hydrochloride salt’s melting point (143–145°C) indicates higher crystalline stability .
Synthesis and Industrial Production
Catalytic Hydrogenation Method
The most documented synthesis involves hydrogenating 2-phenylpropionitrile under acidic conditions. As detailed in , this four-step process achieves a 76.2% yield:
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Reaction Setup: 2-Phenylpropionitrile (636 g, 4.85 mol) is combined with 5% palladium on carbon (453 g), ethanol (6.36 L), and concentrated HCl (613 g, 5.6 mol).
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Hydrogenation: Conducted at 50–64°C under 75–78 psi hydrogen pressure for 3 hours.
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Workup: Filtration and concentration under reduced pressure yield a crude product.
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Crystallization: Methyl tert-butyl ether (MTBE) induces precipitation, yielding 634.4 g of white powder .
Table 2: Comparative Synthesis Metrics
| Method | Yield | Temperature | Catalyst |
|---|---|---|---|
| Catalytic Hydrogenation | 76.2% | 50–64°C | Pd/C, HCl |
| Patent CN105085278A | N/A | 80–220°C | Organic bases |
Pharmacological and Biochemical Applications
Trace Amine-Associated Receptor (TAAR) Modulation
(R)-2-Phenylpropan-1-amine, the free base, exhibits affinity for human TAAR1, a receptor implicated in neuromodulation and psychiatric disorders. A 2008 study demonstrated its role in structure-activity correlations among β-phenethylamines, with substituents on the phenyl ring and amine group critically influencing receptor binding . The hydrochloride salt’s enhanced solubility likely improves bioavailability in vitro.
Enantiomeric Specificity
The (R)-enantiomer shows higher receptor selectivity compared to the (S)-form, underscoring the importance of chiral resolution in pharmaceutical applications. This enantiopure form is synthesized via asymmetric hydrogenation or enzymatic resolution, though commercial samples often remain racemic .
| Parameter | Specification |
|---|---|
| PPE | Gloves, goggles, respirators |
| Storage | Hygroscopic; store in dry conditions |
| RIDADR | UN 2735 (Corrosive substances) |
| First Aid | Flush eyes/skin with water; seek medical help |
Environmental Impact
With a WGK Germany rating of 3, the compound is deemed highly hazardous to aquatic life. Disposal must adhere to hazardous waste regulations .
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